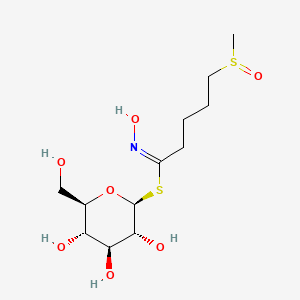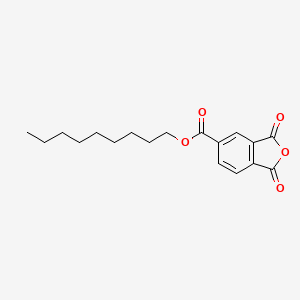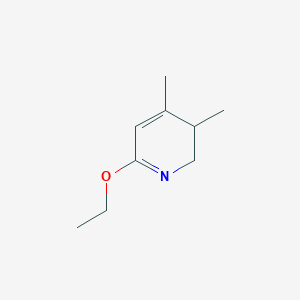![molecular formula C27H46O5 B13822537 2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane is a complex organic compound known for its unique structure and properties. This compound is also referred to as a sodium ionophore, which means it has the ability to selectively bind and transport sodium ions across cell membranes .
Métodos De Preparación
The synthesis of 2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane involves multiple steps and specific reaction conditions. The synthetic route typically includes the formation of the polycyclic structure through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product . Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound.
Análisis De Reacciones Químicas
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane has a wide range of scientific research applications, including:
Biology: The compound’s ability to transport sodium ions makes it useful in studying cellular processes and ion transport mechanisms.
Mecanismo De Acción
The mechanism of action of 2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane involves its ability to selectively bind sodium ions. The compound forms a complex with sodium ions, allowing them to be transported across cell membranes. This process is facilitated by the unique polycyclic structure of the compound, which provides a suitable environment for sodium ion binding and transport .
Comparación Con Compuestos Similares
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane can be compared with other similar compounds, such as:
2,311,12-Didecalino-16-crown-5: This compound also acts as a sodium ionophore and has a similar polycyclic structure.
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane: Another sodium ionophore with a slightly different structure but similar ion-binding properties.
The uniqueness of this compound lies in its specific polycyclic arrangement, which provides enhanced selectivity and efficiency in sodium ion transport compared to other similar compounds.
Propiedades
Fórmula molecular |
C27H46O5 |
|---|---|
Peso molecular |
450.7 g/mol |
Nombre IUPAC |
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane |
InChI |
InChI=1S/C27H46O5/c1-3-8-22-18-26-24(16-20(22)6-1)29-10-5-11-30-25-17-21-7-2-4-9-23(21)19-27(25)32-15-13-28-12-14-31-26/h20-27H,1-19H2 |
Clave InChI |
GOHXNABTQMLEDU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CC3C(CC2C1)OCCCOC4CC5CCCCC5CC4OCCOCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)
![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13822475.png)
![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)


![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)




![(2Z)-2-[(2E)-(3-bromobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13822532.png)


